N-(3-chlorophenyl)-2-{[5-(3-methoxyphenyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide
Description
N-(3-Chlorophenyl)-2-{[5-(3-methoxyphenyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide is a structurally complex heterocyclic compound featuring a tricyclic core with fused oxa- and diaza-rings, a sulfanyl acetamide side chain, and substituted aromatic groups. Its molecular architecture includes a 3-chlorophenyl moiety linked via an acetamide bridge to a tricyclic system containing a 3-methoxyphenyl substituent. This compound’s synthetic pathway likely involves sulfanyl group incorporation and cyclization reactions, as inferred from analogous syntheses of sulfonamide-bearing tricyclic systems .
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18ClN3O4S/c1-32-18-9-5-8-17(13-18)29-24(31)23-22(19-10-2-3-11-20(19)33-23)28-25(29)34-14-21(30)27-16-7-4-6-15(26)12-16/h2-13H,14H2,1H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRULJLOTVRMDKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N=C2SCC(=O)NC5=CC(=CC=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chlorophenyl)-2-{[5-(3-methoxyphenyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a unique tricyclic structure with various functional groups that contribute to its biological activity. The key components include:
- Chlorophenyl group : Enhances lipophilicity and biological interaction.
- Methoxyphenyl group : May contribute to antioxidant properties.
- Sulfanyl acetamide moiety : Potentially involved in enzyme inhibition.
Molecular Formula
The molecular formula for this compound is .
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets involved in various biological pathways:
- Antioxidant Activity : The methoxy group may enhance the compound's ability to scavenge free radicals.
- Enzyme Inhibition : The sulfanyl moiety can interact with active sites of enzymes, potentially inhibiting their function.
- Cell Signaling Modulation : The compound may influence signaling pathways related to inflammation and cell proliferation.
In Vitro Studies
Research has demonstrated that this compound exhibits significant biological activities in vitro:
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antioxidant | High radical scavenging ability | |
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anti-inflammatory | Reduced cytokine production |
Structure–Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological efficacy:
- Substituent Effects : Variations in the chlorophenyl and methoxy groups influence potency and selectivity.
- Tricyclic Framework : The rigidity provided by the tricyclic structure enhances binding affinity to target proteins.
Antimicrobial Efficacy
A study evaluating the antimicrobial properties of various derivatives found that compounds similar to N-(3-chlorophenyl)-2-{[5-(3-methoxyphenyl)-6-oxo...] exhibited potent activity against several pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were significantly lower than those of standard antibiotics.
Anti-inflammatory Properties
Another investigation into the anti-inflammatory effects revealed that this compound could reduce inflammation markers in cell cultures exposed to lipopolysaccharides (LPS). This suggests potential therapeutic applications in treating inflammatory diseases.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analogues
The compound shares structural motifs with several classes of bioactive molecules:
- Sulfonamide/Acetamide Derivatives : Analogues like (S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)acetamide () exhibit similar acetamide-sulfonyl linkages but lack the tricyclic core. The sulfanyl group in the target compound may enhance reactivity compared to sulfonamides due to sulfur’s nucleophilic character .
- Tricyclic Heterocycles : Compounds with oxa- and diaza-fused rings (e.g., salternamide E derivatives) often display antimicrobial or anticancer activity. The tricyclic scaffold in the target compound differs by incorporating a sulfanyl-acetamide side chain, which could modulate solubility and target binding .
Physicochemical and Pharmacokinetic Properties
A comparative analysis of molecular properties is summarized below:
- Solubility : The rigid tricyclic system likely reduces aqueous solubility, contrasting with more flexible analogues like aglaithioduline, which exhibit better solubility due to polar hydroxamate groups .
Similarity Indexing and Chemical Space Analysis
Using Tanimoto coefficient-based similarity indexing (as in ), the target compound shows ~40–50% structural similarity to HDAC inhibitors like SAHA, primarily due to its acetamide and aromatic substituents. However, its tricyclic core places it in a distinct region of chemical space compared to linear hydroxamates . Graph-based comparisons () highlight differences in ring topology and substituent positioning, which may preclude shared mechanisms of action with simpler analogues.
Methodological Considerations for Comparative Studies
Structural Comparison Techniques
- Fingerprint Methods : Bit-vector fingerprinting () efficiently identifies partial matches (e.g., shared sulfanyl-acetamide motifs) but fails to capture stereochemical nuances in the tricyclic system.
- Graph-Based Algorithms : These methods () are better suited for assessing topological equivalence but require significant computational resources for large, fused-ring systems.
Challenges in Lumping Strategies
’s “lumping” approach, which groups compounds with similar substituents, risks oversimplification. For example, the target compound’s tricyclic core may confer unique reactivity compared to monocyclic sulphonamides, necessitating individualized profiling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
